Fcway

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

223699-45-4 |

|---|---|

Molecular Formula |

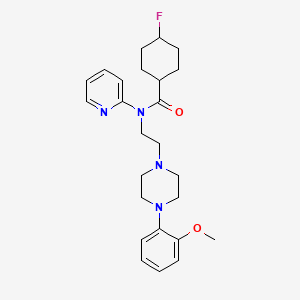

C25H33FN4O2 |

Molecular Weight |

440.6 g/mol |

IUPAC Name |

4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide |

InChI |

InChI=1S/C25H33FN4O2/c1-32-23-7-3-2-6-22(23)29-17-14-28(15-18-29)16-19-30(24-8-4-5-13-27-24)25(31)20-9-11-21(26)12-10-20/h2-8,13,20-21H,9-12,14-19H2,1H3 |

InChI Key |

JQSMVIQRTYWIED-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCC(CC4)F |

Origin of Product |

United States |

Foundational & Exploratory

Pharmacokinetics and pharmacodynamics of ¹⁸F-FCWAY

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of ¹⁸F-FCWAY

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of ¹⁸F-FCWAY, a fluorinated analog of the potent 5-HT1A receptor antagonist, WAY-100635. Developed as a positron emission tomography (PET) radioligand, ¹⁸F-FCWAY allows for the in vivo quantification and visualization of serotonin 5-HT1A receptors in the brain. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and pathway visualizations to support advanced research in neuropharmacology and molecular imaging.

Pharmacodynamics

¹⁸F-FCWAY is a selective antagonist for the serotonin 1A (5-HT1A) receptor. Its binding affinity and receptor interaction profile are critical for its use in PET imaging.

Binding Affinity

The binding affinity of FCWAY for the 5-HT1A receptor has been characterized, demonstrating high affinity. The isomeric conformation of the fluorocyclohexyl group significantly influences this affinity.

| Parameter | Ligand | Value | Species | Assay Type | Reference |

| IC₅₀ | trans-¹⁸F-FCWAY | 1.7 nM | Not Specified | In Vitro Binding Assay | [1] |

| IC₅₀ | cis-¹⁸F-FCWAY | 21 nM | Not Specified | In Vitro Binding Assay | [1] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a ligand that displaces 50% of the specific binding of a radioligand.[2] The trans isomer shows substantially higher affinity.

Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o protein. Upon agonist binding, it initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, ¹⁸F-FCWAY binds to the receptor without activating this pathway, thereby blocking the binding of endogenous serotonin and other agonists.

Pharmacokinetics

The pharmacokinetic profile of ¹⁸F-FCWAY is characterized by rapid brain uptake and washout, significant metabolism, and interaction with efflux transporters at the blood-brain barrier (BBB).

Absorption and Distribution

Following intravenous injection, ¹⁸F-FCWAY is distributed throughout the body. Its ability to cross the BBB is a key feature for a brain imaging agent.

| Parameter | Value | Brain Region | Species | Method | Reference |

| Peak Brain Uptake (SUV) | ~3 | Not Specified | Human | PET | [3] |

| Plasma Free Fraction | 13% | N/A | Human | Not Specified | [4] |

| Increase in Brain Uptake (VT) with P-gp Inhibition | 60-100% | Hippocampus, Insula, Cingulate, Striatum, Amygdala, Cerebellum | Human | PET with Tariquidar | [3] |

SUV (Standardized Uptake Value) is a semi-quantitative measure used in PET imaging. VT (Total Distribution Volume) reflects the tissue-to-plasma concentration ratio at equilibrium.

Metabolism and Excretion

¹⁸F-FCWAY undergoes rapid metabolism in vivo. The primary routes of metabolism include hydrolysis of the amide linkage and defluorination.[5][6]

-

Metabolites: The major metabolites identified are [¹⁸F]FC (a radiolabeled cyclohexanecarboxylic acid species) and free [¹⁸F]fluoride.[5] The [¹⁸F]FC metabolite is known to cross the blood-brain barrier, which necessitates the use of multi-compartment models for accurate quantification of receptor binding.[3][7]

-

Plasma Clearance: The parent compound is cleared rapidly from the plasma. After an initial peak at approximately 1 minute post-injection, the concentration of ¹⁸F-FCWAY drops to about 2.4% of the peak value by 12 minutes and to less than 0.5% by 60 minutes.[8]

-

Defluorination: In vivo defluorination leads to the uptake of ¹⁸F-fluoride ions in bone, which can create artifacts in PET images, particularly in brain regions adjacent to the skull.[5][9]

Interaction with BBB Efflux Transporters

¹⁸F-FCWAY has been identified as a weak substrate for P-glycoprotein (P-gp), a key efflux transporter at the BBB.[3][4][10] This interaction leads to a rapid washout from the brain.[3] Inhibition of P-gp with agents like tariquidar has been shown to significantly increase the brain uptake of ¹⁸F-FCWAY, confirming its substrate status.[3][11] Ex vivo studies in knockout mice have indicated that ¹⁸F-FCWAY is a substrate for P-gp but not for the Breast Cancer Resistance Protein (BCRP).[3][11]

Experimental Protocols

This section details the methodologies for key experiments involving ¹⁸F-FCWAY.

Radiosynthesis of ¹⁸F-FCWAY

The radiosynthesis of ¹⁸F-FCWAY is typically achieved through a one-step nucleophilic substitution reaction.

References

- 1. An In Vivo Comparison of Cis- and Trans- [18F]Mefway in the Nonhuman Primate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IC50 - Wikipedia [en.wikipedia.org]

- 3. 18F-FCWAY, a serotonin 1A receptor radioligand, is a substrate for efflux transport at the human blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative assessment of 18F-Mefway as a serotonin 5-HT1A receptor PET imaging agent across species-rodents, nonhuman primates, and humans¶ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. First-in-Human Evaluation of 18F-Mefway, a PET Radioligand Specific to Serotonin-1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Species differences in metabolites of PET ligands: serotonergic 5-HT1A receptor antagonists 3-trans-FCWAY and 3-cis-FCWAY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. First-in-human evaluation of 18F-mefway, a PET radioligand specific to serotonin-1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (18)F-FCWAY, a serotonin 1A receptor radioligand, is a substrate for efflux transport at the human blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ¹⁸F-FCWAY Defluorination and Bone Uptake

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the challenges associated with the in vivo defluorination of ¹⁸F-FCWAY, a positron emission tomography (PET) radioligand designed for imaging serotonin 5-HT1A receptors. We will delve into the underlying mechanisms, present quantitative data on its metabolic fate, outline experimental protocols to mitigate this issue, and provide visual diagrams to clarify complex processes.

The Core Challenge: In Vivo Metabolic Instability

¹⁸F-FCWAY (¹⁸F-trans-4-fluoro-N-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide) was developed as a promising PET agent due to its high affinity for the serotonin 5-HT1A receptor.[1] However, its utility is significantly hampered by its metabolic instability. The molecule undergoes substantial in vivo defluorination, a process where the fluorine-18 radioisotope is cleaved from the parent molecule.[1][2]

The primary enzyme responsible for this metabolic breakdown is the cytochrome P450 isozyme CYP2E1.[1][3] Once liberated, the resulting free ¹⁸F-fluoride ion behaves like a bone-seeking agent, accumulating in tissues with high rates of bone turnover, most notably the skull.[1][4] This leads to intense radioactivity in the skull, which creates a major artifact in PET imaging. The high signal from the skull "spills over" into adjacent brain regions, such as the neocortex and cerebellum, contaminating the signal and compromising the accurate quantification of 5-HT1A receptors in those areas.[4][5]

The following diagram illustrates the metabolic pathway of ¹⁸F-FCWAY and the subsequent bone uptake of its radiometabolite.

Quantitative Analysis of Defluorination and its Inhibition

The extent of ¹⁸F-FCWAY defluorination can be quantified by measuring ¹⁸F-fluoride levels in plasma and radioactivity uptake in bone. Studies have demonstrated that this metabolism can be significantly suppressed by administering inhibitors of the CYP2E1 enzyme.

Table 1: Effect of Disulfiram on ¹⁸F-FCWAY Metabolism in Humans

| Parameter | Baseline | Post-Disulfiram (500 mg) | Percent Change | Reference |

| Skull Radioactivity | High | Reduced by ~70% | ↓ ~70% | [1] |

| Peak Plasma ¹⁸F-Fluoride (SUV) | 3.4 ± 0.62 | 0.62 ± 0.43 | ↓ ~82% | [1] |

| Plasma ¹⁸F-Fluoride AUC (0-120 min) | N/A | Reduced by 69% | ↓ 69% | [1] |

| Parent ¹⁸F-FCWAY Plasma Clearance (L/h) | 14.8 ± 7.8 | 7.9 ± 2.8 | ↓ ~47% | [1][6] |

| Peak Brain Uptake | Lower | Increased by ~50% | ↑ ~50% | [1] |

Data presented as mean ± standard deviation where available. SUV: Standardized Uptake Value. AUC: Area Under the Curve.

Table 2: Effect of Miconazole on ¹⁸F-FCWAY Defluorination in a Rat Model

| Condition | Observation | Reference |

| In Vitro (Rat Liver Microsomes) | Miconazole almost completely inhibited defluorination. | [4] |

| In Vivo (PET Imaging) | Miconazole treatment (60 mg/kg IV) almost obliterated defluorination and bone uptake of radioactivity. Brain radioactivity nearly doubled. | [4] |

In contrast to disulfiram and miconazole, the weaker CYP2E1 inhibitor cimetidine showed only small and variable effects on skull uptake in humans.[1]

Experimental Protocols for Mitigation and Analysis

To obtain reliable quantitative data on 5-HT1A receptors using ¹⁸F-FCWAY, it is critical to inhibit its defluorination. Below are detailed methodologies for conducting such studies.

This protocol is based on successful human studies aimed at reducing ¹⁸F-FCWAY defluorination.[1]

-

Subject Selection: Recruit healthy volunteers or patients. Ensure subjects abstain from alcohol for at least 24 hours before and after disulfiram administration.

-

Baseline PET Scan:

-

Perform a baseline PET scan on one day.

-

Insert an arterial line for blood sampling.

-

Administer ¹⁸F-FCWAY via intravenous bolus injection.

-

Acquire dynamic PET data for a duration of 120 minutes.

-

Collect arterial blood samples frequently in the initial minutes and at spaced intervals thereafter for the entire scan duration.

-

-

Inhibitor Administration:

-

Administer a single oral dose of 500 mg disulfiram to the subject on the evening prior to the second PET scan.

-

-

Post-Inhibitor PET Scan:

-

Repeat the PET scan protocol on the following day, identical to the baseline scan.

-

-

Plasma Metabolite Analysis:

-

Centrifuge arterial blood samples to separate plasma.

-

Analyze plasma samples using radio-HPLC or a validated solid-phase extraction method to separate and quantify the parent ¹⁸F-FCWAY, free ¹⁸F-fluoride, and the radiometabolite ¹⁸F-FC.[7]

-

-

Data Analysis:

-

Generate time-activity curves for brain regions of interest.

-

Use the arterial input function corrected for metabolites to perform compartmental modeling and calculate distribution volumes (VT).

-

Compare skull uptake and metabolite fractions between the baseline and post-disulfiram scans.

-

The following workflow diagram outlines the key stages of a human ¹⁸F-FCWAY inhibition study.

This assay helps screen potential inhibitors of ¹⁸F-FCWAY metabolism.[4]

-

Prepare Microsomes: Isolate liver microsomes from the species of interest (e.g., rat, human).

-

Incubation Mixture: Prepare an incubation mixture containing:

-

Liver microsomes.

-

NADPH-generating system (as a cofactor for CYP enzymes).

-

¹⁸F-FCWAY.

-

The inhibitor to be tested (e.g., miconazole) at various concentrations, or vehicle control.

-

-

Reaction: Incubate the mixture at 37°C for a set period (e.g., 30 minutes).

-

Quenching: Stop the reaction by adding a solvent like acetonitrile.

-

Analysis: Centrifuge the samples and analyze the supernatant using radio-HPLC or radio-TLC to separate and quantify the parent ¹⁸F-FCWAY and its radiometabolites.

-

Quantification: Calculate the percentage of defluorination and determine the inhibitory potency (e.g., IC₅₀) of the test compound.

Distinguishing Defluorination from Other Kinetic Factors

It is important to recognize that defluorination is not the only factor affecting ¹⁸F-FCWAY's in vivo behavior. The radioligand is also a weak substrate for the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier.[8][9] P-gp actively removes ¹⁸F-FCWAY from the brain, reducing its net uptake.

-

P-gp Inhibition: Studies using the P-gp inhibitor tariquidar showed a 60-100% increase in ¹⁸F-FCWAY brain uptake, an effect distinct from the prevention of defluorination.[8][9][10]

-

Confounding Effects: While disulfiram's primary action is the inhibition of CYP2E1, it was noted that it also altered the shape of the brain time-activity curves in a way that could suggest P-gp inhibition.[1] However, its effect on reducing skull uptake is the dominant and most critical intervention for improving image quality.

The diagram below clarifies the logical relationship between defluorination, bone uptake, and the resulting imaging artifacts.

Conclusion and Future Directions

The in vivo defluorination of ¹⁸F-FCWAY presents a significant obstacle to its use as a reliable PET radioligand for quantifying serotonin 5-HT1A receptors. This metabolic process, mediated by CYP2E1, leads to high bone uptake of ¹⁸F-fluoride and subsequent contamination of the brain signal.

For researchers committed to using ¹⁸F-FCWAY, the pre-administration of an effective CYP2E1 inhibitor like disulfiram in humans or miconazole in rodents is a mandatory step to ensure data integrity.[1][4] However, the need for such interventions complicates clinical workflows. The challenges with ¹⁸F-FCWAY's metabolic stability ultimately spurred the development of next-generation radioligands, such as ¹⁸F-Mefway, which was designed to be more resistant to defluorination and does not exhibit significant bone uptake in humans, making it a more attractive alternative for 5-HT1A receptor imaging.[2][5]

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PET imaging of brain 5-HT1A receptors in rat in vivo with 18F-FCWAY and improvement by successful inhibition of radioligand defluorination with miconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. First-in-Human Evaluation of 18F-Mefway, a PET Radioligand Specific to Serotonin-1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of [18F]this compound, [18F]FP-TZTP, and their metabolites in plasma using rapid and efficient liquid-liquid and solid phase extractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 18F-FCWAY, a serotonin 1A receptor radioligand, is a substrate for efflux transport at the human blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (18)F-FCWAY, a serotonin 1A receptor radioligand, is a substrate for efflux transport at the human blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

The Role of ¹⁸F-FCWAY in Elucidating the Serotonin System in Neuropsychiatric Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serotonin 1A (5-HT1A) receptor, a key component of the serotonergic system, is critically implicated in the pathophysiology of a range of neuropsychiatric disorders, including major depressive disorder, anxiety disorders, and schizophrenia. In vivo imaging of these receptors provides a powerful tool for understanding disease mechanisms, identifying potential therapeutic targets, and monitoring treatment response. ¹⁸F-FCWAY, a fluorinated analog of the potent and selective 5-HT1A receptor antagonist WAY-100635, has emerged as a valuable radioligand for positron emission tomography (PET) imaging. This technical guide provides an in-depth overview of the use of ¹⁸F-FCWAY in neuropsychiatric research, detailing its mechanism of action, experimental protocols for its synthesis and use in PET imaging, and a summary of key quantitative findings.

Introduction: The Serotonin 1A Receptor and ¹⁸F-FCWAY

The 5-HT1A receptor is a G-protein coupled receptor that functions as both a presynaptic autoreceptor on serotonin neurons in the raphe nuclei and as a postsynaptic receptor in various cortical and limbic brain regions.[1] Its activation generally leads to a reduction in neuronal excitability. Dysregulation of 5-HT1A receptor density and function has been consistently reported in various neuropsychiatric conditions, making it a prime target for drug development.

¹⁸F-FCWAY is a selective antagonist for the 5-HT1A receptor, exhibiting high affinity and favorable kinetic properties for PET imaging.[2] Its structure is based on WAY-100635, a well-established 5-HT1A antagonist.[3] The use of the fluorine-18 isotope offers the advantage of a longer half-life (109.8 minutes) compared to carbon-11, facilitating centralized production and distribution of the radiotracer.

Mechanism of Action and Signaling Pathway

¹⁸F-FCWAY binds with high selectivity to 5-HT1A receptors, allowing for the in vivo quantification of their density and distribution in the brain. The 5-HT1A receptor is primarily coupled to inhibitory G-proteins (Gi/o). Upon activation by an agonist, it initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[4][5][6] This cascade ultimately modulates neuronal excitability through effects on ion channels, such as opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.

References

- 1. The simplified reference tissue model with 18F-fallypride positron emission tomography: choice of reference region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. ¹⁸F-FDG PET and PET/CT patient preparation: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Simplified Reference Tissue Model with 18F-fallypride PET: Choice of Reference Region - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TPC - Reference input compartmental models [turkupetcentre.net]

- 6. henryford.com [henryford.com]

The Foundational Principles of ¹⁸F-FCWAY PET Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles of Positron Emission Tomography (PET) imaging using the radioligand ¹⁸F-FCWAY. It is designed to furnish researchers, scientists, and drug development professionals with a thorough understanding of the methodology, from the underlying neurobiology to data acquisition and analysis. This document details the mechanism of action of ¹⁸F-FCWAY, standardized experimental protocols, and quantitative data presentation, and includes mandatory visualizations to elucidate key processes.

Introduction to ¹⁸F-FCWAY and the Serotonin 5-HT1A Receptor

¹⁸F-FCWAY, or (trans)-4-fluoro-N-(2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide, is a PET radioligand with high affinity and selectivity for the serotonin 1A (5-HT1A) receptor. These receptors are densely expressed in brain regions implicated in mood, cognition, and emotion, such as the hippocampus, amygdala, and cortical areas. Consequently, ¹⁸F-FCWAY PET imaging is a powerful tool for the in vivo quantification of 5-HT1A receptor density and occupancy in both healthy and pathological states.

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon binding with an agonist, initiates a signaling cascade that typically leads to neuronal inhibition. This is primarily achieved through the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

A critical aspect of ¹⁸F-FCWAY kinetics is its interaction with the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier. ¹⁸F-FCWAY is a weak substrate for P-gp, meaning that while it can enter the brain, its concentration is influenced by P-gp-mediated efflux back into the bloodstream.[1][2][3] This property can be both a challenge and an opportunity in neuroimaging studies.

Radiosynthesis of ¹⁸F-FCWAY

The radiosynthesis of ¹⁸F-FCWAY is a crucial step in its application for PET imaging. While several specific protocols exist, a common approach involves a one-step nucleophilic substitution reaction. The general workflow is as follows:

-

Production of [¹⁸F]Fluoride: The radionuclide Fluorine-18 is typically produced as [¹⁸F]fluoride ion via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

-

[¹⁸F]Fluoride Activation: The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge and then eluted into a reaction vessel. The fluoride is then activated for nucleophilic substitution by forming a complex with a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), in the presence of a weak base like potassium carbonate. The water is removed through azeotropic distillation with acetonitrile.

-

Radiolabeling Reaction: The activated, anhydrous [¹⁸F]fluoride is reacted with a suitable precursor molecule, typically a mesylate or tosylate derivative of the non-fluorinated FCWAY analogue, in an organic solvent (e.g., dimethyl sulfoxide or acetonitrile) at an elevated temperature.

-

Purification: The crude reaction mixture is purified to remove unreacted [¹⁸F]fluoride, the precursor, and any radiochemical or chemical impurities. This is commonly achieved using semi-preparative high-performance liquid chromatography (HPLC).

-

Formulation: The purified ¹⁸F-FCWAY fraction is collected, the HPLC solvent is removed, and the final product is formulated in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol) for intravenous injection.

Quality control tests are performed to ensure the final product meets standards for radiochemical purity, chemical purity, specific activity, pH, and sterility.

Experimental Protocols for Human ¹⁸F-FCWAY PET Imaging

Standardized protocols are essential for ensuring the reliability and comparability of ¹⁸F-FCWAY PET imaging data across different research studies and clinical trials.

Subject Preparation

-

Informed Consent: All participants must provide written informed consent after a thorough explanation of the study procedures and potential risks.

-

Medical and Psychiatric Screening: Subjects should be free of any medical or psychiatric conditions that could interfere with the study results. A physical examination, electrocardiogram, and laboratory tests (blood and urine) are typically performed.[4]

-

Fasting: Subjects are often required to fast for a specific period (e.g., 4-6 hours) before the scan to ensure stable physiological conditions.

-

Medication Restrictions: A washout period for any medications that could potentially interact with the 5-HT1A receptor or P-gp is necessary.

-

Disulfiram Pretreatment: Due to in vivo defluorination of ¹⁸F-FCWAY, which can lead to increased bone uptake of ¹⁸F-fluoride and complicate the analysis of adjacent brain regions, pretreatment with an inhibitor of defluorination like disulfiram (e.g., 500 mg orally 24 hours before the scan) is sometimes employed.[5][6]

Radiotracer Administration and PET/CT Image Acquisition

-

Intravenous Catheterization: Two intravenous catheters are typically placed, one for radiotracer injection and the other for arterial or venous blood sampling.

-

Radiotracer Injection: A bolus injection of ¹⁸F-FCWAY is administered intravenously. The injected dose is typically in the range of 185-376 MBq (5-10 mCi).[4]

-

Dynamic PET Scan: A dynamic PET scan is acquired for a duration of 90-120 minutes immediately following the injection.[4] The scan is divided into a series of time frames with increasing duration (e.g., from 30 seconds to 5 minutes).

-

Arterial Blood Sampling: To obtain an arterial input function for full kinetic modeling, arterial blood samples are collected frequently during the initial phase of the scan and less frequently later on. The radioactivity in whole blood and plasma, as well as the fraction of unchanged parent radiotracer, are measured.

-

Computed Tomography (CT) Scan: A low-dose CT scan is acquired for attenuation correction of the PET data.

-

Image Reconstruction: PET images are typically reconstructed using an iterative algorithm such as Ordered Subsets Expectation Maximization (OSEM).[2][7][8]

Quantitative Data and Analysis

The primary goal of ¹⁸F-FCWAY PET imaging is the quantification of 5-HT1A receptor availability. Several key parameters are derived from the dynamic PET data.

Key Quantitative Parameters

-

Distribution Volume (V_T): Represents the total volume of tissue in which the radiotracer is distributed at equilibrium. It is a measure of the total receptor density (B_avail) and the non-displaceable binding.

-

Binding Potential (BP_ND): A measure of the density of available receptors. It is calculated as the ratio of specifically bound radiotracer to the non-displaceable radiotracer in tissue at equilibrium.

-

Standardized Uptake Value (SUV): A semi-quantitative measure of radiotracer uptake, normalized to the injected dose and the patient's body weight. While simpler to calculate, it is influenced by various physiological factors and is generally less accurate than V_T or BP_ND for receptor quantification.

Quantitative Data Tables

Table 1: Total Distribution Volume (V_T) of ¹⁸F-FCWAY in Human Brain (Baseline vs. P-gp Inhibition)

| Brain Region | Baseline V_T (mL/cm³) | V_T with Tariquidar (P-gp Inhibitor) (mL/cm³) | % Increase |

| Hippocampus | 3.5 ± 0.8 | 6.5 ± 1.5 | ~86% |

| Insula | 3.0 ± 0.7 | 5.4 ± 1.3 | ~80% |

| Cingulate | 2.8 ± 0.6 | 5.0 ± 1.2 | ~79% |

| Striatum | 2.5 ± 0.5 | 4.5 ± 1.1 | ~80% |

| Amygdala | 3.2 ± 0.7 | 5.8 ± 1.4 | ~81% |

| Cerebellum | 1.8 ± 0.4 | 3.2 ± 0.8 | ~78% |

Data are presented as mean ± standard deviation. Data are illustrative and based on findings suggesting a 60-100% increase in V_T with P-gp inhibition.[1][4]

Table 2: Illustrative Binding Potential (BP_ND) and Standardized Uptake Value (SUV) of ¹⁸F-FCWAY in Human Brain

| Brain Region | Typical BP_ND | Typical SUV (late scan) |

| Hippocampus | 2.5 - 4.0 | 3.0 - 5.0 |

| Amygdala | 2.0 - 3.5 | 2.5 - 4.5 |

| Cingulate Cortex | 1.5 - 3.0 | 2.0 - 4.0 |

| Frontal Cortex | 1.0 - 2.5 | 1.5 - 3.5 |

| Cerebellum | ~0 (Reference Region) | 1.0 - 2.0 |

These values are illustrative and can vary based on the specific study population, methodology, and data analysis techniques.

Visualizations of Key Processes

Signaling Pathway of ¹⁸F-FCWAY at the 5-HT1A Receptor

Caption: ¹⁸F-FCWAY binds to the 5-HT1A receptor, leading to G-protein activation and downstream signaling.

Experimental Workflow for ¹⁸F-FCWAY PET Imaging

Caption: Standardized workflow for conducting a human ¹⁸F-FCWAY PET imaging study.

Data Analysis Pipeline for ¹⁸F-FCWAY PET

Caption: Step-by-step process for analyzing dynamic ¹⁸F-FCWAY PET data to derive quantitative outcomes.

Conclusion

¹⁸F-FCWAY PET imaging is a valuable technique for the in vivo assessment of the serotonin 5-HT1A receptor system. A thorough understanding of its basic principles, from radiochemistry and neuropharmacology to standardized experimental protocols and rigorous data analysis, is paramount for its effective application in research and drug development. This guide provides a foundational framework for professionals seeking to utilize this powerful neuroimaging tool. Careful consideration of factors such as P-gp interaction and in vivo defluorination is crucial for the accurate interpretation of ¹⁸F-FCWAY PET data.

References

- 1. Spatially constrained kinetic modeling with dual reference tissues improves 18F-Flortaucipir PET in studies of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Simplified Reference Tissue Model with 18F-fallypride PET: Choice of Reference Region - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Normal patterns of regional brain 18F-FDG uptake in normal aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TPC - Reference input compartmental models [turkupetcentre.net]

- 5. TPC - Reference tissue [turkupetcentre.net]

- 6. Frontiers | Effects of dynamic [18F]NaF PET scan duration on kinetic uptake parameters in the knee [frontiersin.org]

- 7. nuclmed.gr [nuclmed.gr]

- 8. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ¹⁸F-FCWAY PET Imaging in Human Brain Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) imaging with the radioligand ¹⁸F-FCWAY provides a powerful tool for the in vivo quantification of serotonin 1A (5-HT1A) receptors in the human brain. The 5-HT1A receptor is a key target in neuroscience research and drug development due to its involvement in various physiological and pathological processes, including mood disorders, anxiety, and cognition.[1][2] ¹⁸F-FCWAY, a fluorinated analog of the potent 5-HT1A receptor antagonist WAY-100635, allows for the non-invasive measurement of receptor density and distribution.[1][2][3] These application notes provide a detailed protocol for conducting ¹⁸F-FCWAY PET imaging studies in human subjects, from patient preparation to data analysis, to ensure reliable and reproducible results. A notable characteristic of ¹⁸F-FCWAY is its in vivo defluorination, which can lead to bone uptake of ¹⁸F-fluoride ions and potentially complicate the analysis of PET data in adjacent brain regions.[1][2] Strategies to mitigate this, such as the administration of enzyme inhibitors, have been explored.[1][2]

Serotonin 5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Upon binding of serotonin or an agonist, the receptor activates downstream signaling cascades that modulate neuronal activity. The following diagram illustrates the canonical signaling pathway of the 5-HT1A receptor.

Caption: Canonical signaling pathway of the 5-HT1A receptor.

Experimental Protocol

This protocol outlines the key steps for conducting a ¹⁸F-FCWAY PET imaging study in human participants.

Participant Recruitment and Screening

-

Inclusion/Exclusion Criteria: Define clear criteria for participant enrollment, considering age, health status, and medication use that could interfere with the 5-HT1A system.

-

Informed Consent: Obtain written informed consent from all participants after a thorough explanation of the study procedures and potential risks.

-

Medical History and Physical Examination: Conduct a comprehensive medical history and physical examination to ensure participant suitability.

Radioligand Synthesis and Quality Control

-

Synthesis: ¹⁸F-FCWAY is typically synthesized via nucleophilic substitution on a suitable precursor.

-

Quality Control: Perform rigorous quality control checks on the final product, including radiochemical purity, specific activity, and sterility, to ensure it meets standards for human administration.

Participant Preparation

-

Fasting: Instruct participants to fast for at least 4-6 hours prior to the PET scan to minimize potential effects of glucose on tracer kinetics.

-

Medication Restrictions: Discontinue any medications known to interact with the serotonergic system for an appropriate washout period, as determined by the specific drug's pharmacokinetics.

-

Catheter Placement: Insert two intravenous catheters, one for radioligand injection and one for arterial or venous blood sampling.

PET/CT or PET/MR Imaging Acquisition

-

Scanner: Use a high-resolution PET/CT or PET/MR scanner.

-

Transmission Scan: Perform a low-dose CT or MR scan for attenuation correction of the PET data.

-

Radioligand Injection: Administer a bolus injection of ¹⁸F-FCWAY. The injected dose typically ranges from 185 to 376 MBq.[3]

-

Dynamic PET Scan: Acquire a dynamic PET scan immediately following injection for a duration of 90-120 minutes.[2][3] The scan is typically divided into a series of time frames of increasing duration.

Blood Sampling and Analysis

-

Arterial/Venous Sampling: Collect serial blood samples throughout the scan to measure the concentration of the radioligand in plasma.

-

Metabolite Analysis: Analyze plasma samples to determine the fraction of unchanged ¹⁸F-FCWAY over time, as the presence of radiometabolites can affect quantification.

Image Reconstruction and Processing

-

Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., Ordered Subset Expectation Maximization - OSEM), incorporating corrections for attenuation, scatter, and random coincidences.[4][5]

-

Image Co-registration: Co-register the PET images with the participant's structural MRI scan to allow for anatomically defined regions of interest (ROIs).

-

ROI Definition: Delineate ROIs on the co-registered MRI for brain regions rich in 5-HT1A receptors (e.g., hippocampus, cingulate cortex, raphe nuclei) and a reference region with negligible receptor density (e.g., cerebellum).

Quantitative Analysis: Kinetic Modeling

-

Kinetic Modeling: Apply kinetic models to the time-activity curves (TACs) from the ROIs and the plasma input function to estimate key parameters of receptor binding.

-

Outcome Measures: The primary outcome measures include:

-

Binding Potential (BPnd): A measure of the density of available receptors.

-

Total Distribution Volume (VT): The ratio of the concentration of the radiotracer in a region to that in plasma at equilibrium.

-

Rate Constants (K1, k2, k3, k4): Parameters describing the rates of tracer transport between compartments (plasma, non-displaceable, and specifically bound).[6]

-

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for a typical ¹⁸F-FCWAY PET imaging study.

Caption: Experimental workflow for ¹⁸F-FCWAY PET imaging.

Quantitative Data Summary

The following tables summarize key quantitative data from published ¹⁸F-FCWAY PET studies in humans.

Table 1: Radioligand Administration and Imaging Parameters

| Parameter | Typical Value | Reference |

| Injected Dose | 185 - 376 MBq | [3] |

| Scan Duration | 90 - 120 minutes | [2][3] |

| PET Scanner | High-resolution PET/CT or PET/MR | |

| Attenuation Correction | CT or MR-based |

Table 2: Quantitative Outcome Measures (Binding Potential - BPnd)

| Brain Region | BPnd (approximate range) | Reference |

| Mesial Temporal Lobe | ~2.4 | [1] |

| Insular Cortex | ~1.6 | [1] |

| Anterior Cingulate Gyrus | ~1.2 | [1] |

| Raphe Nuclei | ~0.8 | [1] |

| Occipital Cortex | 0.6 - 0.9 | [1] |

Note: BPnd values can vary depending on the specific quantification method and study population.

Table 3: Kinetic Modeling Parameters

| Parameter | Description |

| K1 | Rate constant for tracer transport from plasma to the non-displaceable compartment (ml/cm³/min).[6] |

| k2 | Rate constant for tracer transport from the non-displaceable compartment back to plasma (min⁻¹). |

| k3 | Rate constant for tracer transport from the non-displaceable to the specifically bound compartment (min⁻¹).[6] |

| k4 | Rate constant for tracer transport from the specifically bound compartment back to the non-displaceable compartment (min⁻¹). |

| VT | Total distribution volume (K1/k2 * (1 + k3/k4)).[3] |

Specific values for K1, k2, k3, and k4 are highly dependent on the study and the kinetic model used and are therefore not presented as a general range. Researchers should refer to specific publications for detailed kinetic modeling results.

Conclusion

This document provides a comprehensive overview and detailed protocol for conducting ¹⁸F-FCWAY PET imaging studies of the human brain. Adherence to standardized procedures for participant preparation, data acquisition, and analysis is crucial for obtaining high-quality, quantitative data on 5-HT1A receptor availability. By following these guidelines, researchers and drug development professionals can effectively utilize ¹⁸F-FCWAY PET to advance our understanding of the serotonergic system in health and disease.

References

- 1. First-in-Human Evaluation of 18F-Mefway, a PET Radioligand Specific to Serotonin-1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. 18F-FCWAY, a serotonin 1A receptor radioligand, is a substrate for efflux transport at the human blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rahmimlab.wordpress.com [rahmimlab.wordpress.com]

- 5. Making sure you're not a bot! [gupea.ub.gu.se]

- 6. mirt.tsnmjournals.org [mirt.tsnmjournals.org]

Standard Operating Procedure for the Synthesis of ¹⁸F-FCWAY

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

¹⁸F-FCWAY (N-{2-[4-(2-methoxyphenyl)piperazino]}-N-(2-pyridinyl)trans-4-fluorocyclohexanecarboxamide) is a potent and selective serotonin 5-HT1A receptor antagonist used as a radioligand in Positron Emission Tomography (PET) imaging.[1][2] This document provides a detailed standard operating procedure (SOP) for the automated one-step radiosynthesis of ¹⁸F-FCWAY, including precursor preparation, radiolabeling, purification, and quality control. The described protocol is based on established methods to ensure reliable and high-quality production of ¹⁸F-FCWAY for pre-clinical and clinical research.[1][2]

Materials and Reagents

| Material/Reagent | Supplier | Notes |

| Mesylate Precursor (7) | Custom synthesis or commercial supplier | Purity is critical; may require purification.[1] |

| Kryptofix 2.2.2 (K₂₂₂) | Standard chemical supplier | --- |

| Potassium Carbonate (K₂CO₃) | Standard chemical supplier | Anhydrous |

| Acetonitrile (ACN) | HPLC grade | --- |

| Methanol (MeOH) | HPLC grade | --- |

| Water | Deionized, sterile | --- |

| Triethylamine | Standard chemical supplier | --- |

| Sodium Dihydrogen Phosphate (NaH₂PO₄) | Standard chemical supplier | --- |

| Disodium Hydrogen Phosphate (Na₂HPO₄) | Standard chemical supplier | --- |

| Strong Anion-Exchange (SAX) Cartridge | Standard supplier | For ¹⁸F-fluoride trapping. |

| C18 Sep-Pak Cartridge | Standard supplier | For final product formulation. |

| Sterile Vials | Standard supplier | For final product collection. |

| ¹⁸F-Fluoride | Produced from a cyclotron | --- |

Experimental Protocols

Precursor Purification (if required)

Impurities in the mesylate precursor can significantly affect the radiochemical yield and purity of the final product.[1][3] If the precursor contains impurities, purification by counter-current chromatography is recommended.[3][4]

Protocol:

-

Prepare a two-phase solvent system of cyclohexane-ethyl acetate-methanol-water (4:5:4:5 v/v/v/v).[3]

-

Dissolve the crude precursor in the solvent mixture.

-

Perform preparative-scale high-speed counter-current chromatography (HSCCC) using the organic phase as the mobile phase.[3]

-

Collect the fraction containing the purified precursor and evaporate the solvent.

-

Confirm the purity of the precursor using LC-MS.

Automated ¹⁸F-FCWAY Synthesis

This protocol is adapted for a modified Nuclear Interface C-11 Methylation System.[1][2]

Workflow Diagram:

Caption: Automated synthesis workflow for ¹⁸F-FCWAY.

Detailed Protocol:

-

¹⁸F-Fluoride Trapping and Elution:

-

Azeotropic Drying:

-

Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ mixture by azeotropic distillation with acetonitrile under a stream of nitrogen.

-

-

Radiolabeling Reaction:

-

Purification and Formulation:

-

Cool the reaction vessel to 40°C.[1]

-

Dilute the reaction mixture with 1.5 mL of the HPLC mobile phase.

-

Inject the mixture onto a semi-preparative C18 HPLC column.

-

Elute with a mobile phase of 30/22/48 (v/v/v) Methanol/Acetonitrile/Buffer (20 mM triethylamine/20 mM NaH₂PO₄/10 mM Na₂HPO₄).[1]

-

Collect the radioactive peak corresponding to ¹⁸F-FCWAY (retention time is approximately 30 minutes).[1]

-

Remove the HPLC solvent by rotary evaporation or solid-phase extraction using a C18 Sep-Pak cartridge.

-

Formulate the final product in sterile saline for injection.

-

Quantitative Data Summary

| Parameter | Value | Reference |

| Radiochemical Yield (optimized) | 28% ± 6% | [1][2] |

| Radiochemical Yield (before optimization) | 18.9% ± 0.3% | [1] |

| Chemical Purity | > 99% | [1][2] |

| Specific Activity | 3433 ± 1015 mCi/µmol (at EOB) | [1][2] |

| Total Synthesis Time | ~85 minutes | [1] |

| Precursor Amount | 3-4 mg | [1] |

| Reaction Temperature | 105°C | [1] |

| Reaction Time | 15 minutes | [1] |

Quality Control

A series of quality control tests must be performed on the final product to ensure its identity, purity, and safety for use.

Quality Control Workflow Diagram:

Caption: Quality control workflow for ¹⁸F-FCWAY.

QC Test Protocols:

| Test | Method | Acceptance Criteria |

| Appearance | Visual inspection against a white and black background | Clear, colorless solution, free of particulate matter |

| pH | pH meter or pH-indicator strips | 4.5 - 7.5 |

| Radionuclidic Identity | Half-life determination using a dose calibrator | 105 - 115 minutes |

| Radiochemical Purity | Analytical HPLC with a radioactivity detector | ≥ 95% |

| Chemical Purity | Analytical HPLC with a UV detector (254 nm) | ≥ 99% |

| Residual Solvents | Gas Chromatography (GC) | Acetonitrile < 410 ppm |

| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (V = max. recommended dose in mL) |

| Sterility | USP <71> Sterility Tests | No growth |

Conclusion

This SOP provides a detailed protocol for the automated synthesis and quality control of ¹⁸F-FCWAY. Adherence to these procedures is crucial for the consistent production of high-quality radiotracer for PET imaging applications. The optimization of precursor purity and reaction conditions are key factors in achieving high radiochemical yield and chemical purity.[1][2]

References

- 1. An automated one-step one-pot [18F]FCWAY Synthesis: development and minimization of chemical impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An automated one-step one-pot [(18)F]this compound synthesis: development and minimization of chemical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification of the precursor for the automated radiosynthesis of [18F]this compound by counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Kinetic Modeling of ¹⁸F-FCWAY PET Data

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing kinetic modeling with positron emission tomography (PET) data acquired using the radioligand ¹⁸F-FCWAY. This document outlines detailed experimental protocols, discusses various kinetic modeling approaches, and presents quantitative data to aid in the design and analysis of ¹⁸F-FCWAY PET studies for the investigation of serotonin 5-HT1A receptors.

Introduction to ¹⁸F-FCWAY and Kinetic Modeling

¹⁸F-FCWAY is a PET radioligand used to visualize and quantify serotonin 5-HT1A receptors in the brain. Kinetic modeling of dynamic ¹⁸F-FCWAY PET data is essential for the accurate quantification of receptor density and binding, providing valuable insights into various neuropsychiatric disorders and the effects of pharmacological interventions.

However, quantitative analysis of ¹⁸F-FCWAY data presents unique challenges. The radioligand is a substrate for the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier, which can affect its brain uptake.[1][2][3] Additionally, in vivo defluorination of ¹⁸F-FCWAY can lead to the uptake of ¹⁸F-fluoride in bone, potentially contaminating the signal in adjacent brain regions like the cerebellum.[4][5]

Experimental Protocols

A meticulously planned experimental protocol is crucial for obtaining high-quality data for kinetic modeling.

Subject Preparation

-

Fasting: Subjects should fast for at least 6 hours prior to the PET scan to minimize any potential metabolic effects on radiotracer distribution.

-

Medication: A thorough review of the subject's current medications is necessary. Drugs known to interact with the serotonergic system or P-gp function should be discontinued for an appropriate period before the scan, as determined by their pharmacokinetic properties and the study's objectives.

-

Informed Consent: All procedures should be approved by a relevant ethics committee, and subjects must provide written informed consent.

Radiotracer Administration

-

An intravenous bolus injection of ¹⁸F-FCWAY is administered. The typical injected dose ranges from 192 to 376 MBq.[5]

-

The specific activity and injected mass of the radiotracer should be recorded for each subject.

PET Data Acquisition

-

Scanner: A high-resolution PET scanner is used for data acquisition.

-

Dynamic Scan: A dynamic PET scan is initiated simultaneously with the bolus injection of ¹⁸F-FCWAY.

-

Scan Duration: A total scan duration of 120 minutes is typically recommended to capture the full kinetic profile of the radiotracer.[5]

-

Framing Scheme: The dynamic data is reconstructed into a series of time frames of increasing duration. A representative framing scheme would be:

-

12 x 10 seconds

-

13 x 1 minute

-

9 x 5 minutes

-

Arterial Blood Sampling (for Arterial Input Function)

For kinetic models that require an arterial input function (AIF), continuous or discrete arterial blood sampling is necessary.

-

Catheterization: An arterial line is placed in the radial artery of the contralateral arm to the injection site.

-

Sampling Schedule: Arterial blood samples are collected frequently in the initial minutes after injection (e.g., every 10-15 seconds for the first 2 minutes), with the sampling frequency decreasing over the course of the scan.

-

Sample Processing:

-

Whole blood radioactivity is measured.

-

Plasma is separated by centrifugation.

-

Plasma radioactivity is measured.

-

Metabolite analysis is performed on plasma samples (e.g., using high-performance liquid chromatography) to determine the fraction of radioactivity corresponding to the parent radiotracer, as ¹⁸F-FCWAY is metabolized in vivo.[5]

-

Kinetic Modeling Methodologies

Several kinetic models can be applied to analyze dynamic ¹⁸F-FCWAY PET data. The choice of model depends on the study objectives and the availability of an arterial input function.

Two-Tissue Compartment Model (2TCM)

The 2TCM is a robust method that requires an arterial input function. It describes the exchange of the radiotracer between the blood plasma and two tissue compartments in the brain: a non-displaceable compartment (free and non-specifically bound tracer) and a specifically bound compartment.

The model is defined by four rate constants:

-

K1: Rate of tracer transport from plasma to the non-displaceable tissue compartment (ml/cm³/min).

-

k2: Rate of tracer transport from the non-displaceable tissue compartment back to plasma (min⁻¹).

-

k3: Rate of tracer binding from the non-displaceable to the specific binding compartment (min⁻¹).

-

k4: Rate of tracer dissociation from the specific binding compartment (min⁻¹).

A three-tissue compartment model may be necessary to account for a brain-penetrant radiometabolite of ¹⁸F-FCWAY.[5]

The primary outcome measure from the 2TCM is the total volume of distribution (V_T) , which is the ratio of the tracer concentration in the tissue to that in the plasma at equilibrium. V_T is a measure of the total receptor density (B_max) and affinity (1/K_D) of the radioligand.

Simplified Reference Tissue Model (SRTM)

The SRTM is a non-invasive method that does not require arterial blood sampling. It uses a reference region, devoid of specific binding sites (e.g., the cerebellum), to estimate the non-displaceable tracer uptake.

The model assumes that the kinetics of the tracer in the reference region can be described by a single tissue compartment. The key outcome parameter is the binding potential relative to the non-displaceable uptake (BP_ND) , which is a measure of B_max and affinity.

For ¹⁸F-FCWAY, the use of the cerebellum as a reference region must be approached with caution due to potential contamination from bone uptake of ¹⁸F-fluoride.[4][5]

Logan Graphical Analysis

Logan graphical analysis is another method that can be used with or without an arterial input function. It provides a linear graphical representation of the dynamic PET data, the slope of which is proportional to the total distribution volume (V_T) when an AIF is used, or the distribution volume ratio (DVR) when a reference tissue is used. The DVR is approximately equal to BP_ND + 1.

Data Presentation

Quantitative Data Tables

The following tables summarize typical experimental parameters and quantitative kinetic data for ¹⁸F-FCWAY and a similar 5-HT1A receptor radioligand, ¹⁸F-mefway.

Table 1: Typical Experimental Parameters for an ¹⁸F-FCWAY PET Study

| Parameter | Value |

| Injected Dose | 192 - 376 MBq |

| Scan Duration | 120 minutes |

| Arterial Sampling | Required for 2TCM |

| Reference Region (for SRTM) | Cerebellum (with caution) |

Table 2: Volume of Distribution (V_T) of ¹⁸F-FCWAY in Human Brain Regions

| Brain Region | Baseline V_T (mL/cm³) | Post-Tariquidar V_T (mL/cm³) |

| Hippocampus | ~2.5 | ~4.5 |

| Insula | ~2.0 | ~3.8 |

| Cingulate | ~1.8 | ~3.5 |

| Striatum | ~1.5 | ~3.0 |

| Amygdala | ~2.2 | ~4.0 |

| Cerebellum | ~1.2 | ~2.2 |

Note: Data are approximate values derived from graphical representations in the cited literature and are presented to illustrate the magnitude of V_T and the effect of P-gp inhibition with tariquidar.[5]

Table 3: Binding Potential (BP_ND) of ¹⁸F-mefway in Human Brain Regions (for comparative purposes)

| Brain Region | BP_ND |

| Mesial Temporal Lobe | 2.4 |

| Insular Cortex | 1.6 |

| Anterior Cingulate Gyrus | 1.2 |

| Raphe Nuclei | 0.8 |

| Occipital Cortex | 0.6 - 0.9 |

Disclaimer: These BP_ND values are for ¹⁸F-mefway, a similar 5-HT1A receptor radioligand, and are provided for context as comprehensive BP_ND data for ¹⁸F-FCWAY is limited in the public domain.[4]

Mandatory Visualizations

Diagrams of Workflows and Models

Caption: Workflow for ¹⁸F-FCWAY PET kinetic modeling.

Caption: The Two-Tissue Compartment Model (2TCM).

Caption: The Simplified Reference Tissue Model (SRTM).

References

- 1. 18F-Mefway PET Imaging of Serotonin 1A Receptors in Humans: A Comparison with 18F-FCWAY [ouci.dntb.gov.ua]

- 2. Kinetic Modeling of Brain [18-F]FDG Positron Emission Tomography Time Activity Curves with Input Function Recovery (IR) Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multi‐organ kinetic modeling for Na[18F]F pre‐clinical total‐body PET studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic modeling of 18F-PI-2620 binding in the brain using an image-derived input function with total-body PET - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic Modeling of Brain [18-F]FDG Positron Emission Tomography Time Activity Curves with Input Function Recovery (IR) Method - PMC [pmc.ncbi.nlm.nih.gov]

Applications of ¹⁸F-FCWAY in Preclinical Animal Models: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

¹⁸F-FCWAY (trans-4-fluoro-N-(2-[4-(2-methoxyphenyl) piperazin-1-yl)ethyl]-N-(2-pyridyl)cyclohexanecarboxamide) is a fluorine-18 labeled radioligand with high affinity and selectivity for the serotonin 1A (5-HT₁ₐ) receptor. As an antagonist for this receptor, it serves as a valuable tool in preclinical positron emission tomography (PET) imaging to investigate the distribution, density, and occupancy of 5-HT₁ₐ receptors in the brains of various animal models. These studies are crucial for understanding the role of the serotonergic system in neuropsychiatric disorders and for the development of novel therapeutics targeting this system.

This document provides detailed application notes and protocols for the use of ¹⁸F-FCWAY in preclinical animal models, with a focus on PET imaging, biodistribution, and receptor occupancy studies.

Key Applications

-

In vivo Quantification of 5-HT₁ₐ Receptor Density: ¹⁸F-FCWAY PET allows for the non-invasive measurement of 5-HT₁ₐ receptor distribution and density in the brain.

-

Receptor Occupancy Studies: This radioligand is instrumental in determining the in vivo potency and dose-response relationships of unlabeled drugs that target the 5-HT₁ₐ receptor.

-

Neuropsychiatric Disease Model Characterization: ¹⁸F-FCWAY can be used to study alterations in the serotonergic system in animal models of depression, anxiety, and other CNS disorders.

-

Drug Development: It aids in the selection and optimization of drug candidates by providing in vivo evidence of target engagement.

Quantitative Data

PET Imaging: Distribution Volume in Non-Human Primates

The distribution volume (V), which is an indicator of tracer binding, has been determined in anesthetized monkeys. The cerebellum is often used as a reference region due to its low density of 5-HT₁ₐ receptors.

| Brain Region | Distribution Volume (V) (mL/mL) |

| Frontal Cortex | 33 |

| Cerebellum | 4 |

| Pre-blocked with WAY-100635 | 2-3 |

Data sourced from studies in anesthetized monkeys.[1]

Standardized Uptake Values (SUV) in Rats

Standardized Uptake Value (SUV) is a semi-quantitative measure of tracer uptake. In rats, the use of miconazole has been shown to reduce the defluorination of ¹⁸F-FCWAY, leading to improved brain imaging.

| Brain Region | Peak SUV Ratio (to Cerebellum) (No Treatment) | Peak SUV Ratio (to Cerebellum) (with Miconazole) |

| Frontal Cortex | 4.6 | 9.6 |

| Frontal Hippocampus | 5.5 | 10.9 |

| Ventral Hippocampus | 4.8 | 13.8 |

Data represents the mean of measurements in two rats.[2]

Experimental Protocols

Radiosynthesis and Quality Control of ¹⁸F-FCWAY

The synthesis of ¹⁸F-FCWAY is typically an automated, one-step process.

Precursor: Desfluoro-WAY-100635 derivative.

Radiolabeling: Nucleophilic substitution with [¹⁸F]fluoride.

Purification: High-performance liquid chromatography (HPLC) is often used for purification.

Quality Control:

-

Radiochemical Purity: Determined by HPLC and thin-layer chromatography (TLC) to be ≥95%.

-

Radionuclidic Identity: Confirmed by measuring the half-life of the final product (approximately 110 minutes).

-

Residual Solvents: Assessed by gas chromatography to ensure they are within acceptable limits.

-

Bacterial Endotoxins: Tested to ensure the product is sterile.

Preclinical PET Imaging Protocol (Rodents)

This protocol is a general guideline and may require optimization for specific experimental goals.

-

Animal Preparation:

-

Fast the animal for 4-6 hours prior to imaging to reduce variability in tracer uptake. Water can be provided ad libitum.

-

Anesthetize the animal with isoflurane (1-2% in oxygen) or another suitable anesthetic.

-

Maintain the animal's body temperature at 37°C using a heating pad and monitor vital signs throughout the procedure.

-

Place a catheter in the lateral tail vein for tracer injection.

-

-

Tracer Administration:

-

Inject a bolus of ¹⁸F-FCWAY (typically 3.7-18.5 MBq) intravenously. The exact dose may vary depending on the scanner and study design.

-

-

PET Scan Acquisition:

-

Position the animal in the PET scanner with its head in the center of the field of view.

-

Acquire dynamic emission scans for 60-90 minutes.

-

-

Image Reconstruction and Analysis:

-

Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

-

Co-register the PET images with a magnetic resonance imaging (MRI) template for anatomical reference.

-

Draw regions of interest (ROIs) on the brain areas of interest (e.g., hippocampus, cortex, cerebellum).

-

Generate time-activity curves (TACs) for each ROI and perform kinetic modeling to determine binding parameters such as binding potential (BP_ND).

-

Ex Vivo Biodistribution Protocol (Mice)

This protocol is used to determine the distribution of the radiotracer in various organs.

-

Animal Preparation and Tracer Injection:

-

Follow the same preparation and injection procedures as for PET imaging.

-

-

Tissue Harvesting:

-

At predetermined time points post-injection (e.g., 5, 30, 60, 120 minutes), euthanize the animal via an approved method.

-

Rapidly dissect the organs of interest (e.g., brain, heart, lungs, liver, kidneys, spleen, muscle, bone, and blood).

-

-

Sample Measurement:

-

Weigh each tissue sample.

-

Measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.

-

-

Data Analysis:

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

-

5-HT₁ₐ Receptor Occupancy Study Protocol (Rodents)

This protocol is designed to measure the extent to which an unlabeled drug occupies the 5-HT₁ₐ receptor.

-

Baseline Scan:

-

Perform a baseline ¹⁸F-FCWAY PET scan on each animal as described above to determine the baseline receptor binding.

-

-

Drug Administration:

-

Administer the test compound at various doses to different groups of animals. The route of administration (e.g., oral, intraperitoneal) and the pretreatment time will depend on the pharmacokinetic properties of the test compound.

-

-

Second PET Scan:

-

After the appropriate pretreatment time, perform a second ¹⁸F-FCWAY PET scan on each animal.

-

-

Data Analysis:

-

Calculate the receptor occupancy for each dose of the test compound using the following formula: Receptor Occupancy (%) = [(BP_ND_baseline - BP_ND_post-drug) / BP_ND_baseline] * 100

-

Plot the receptor occupancy as a function of the drug dose or plasma concentration to determine the dose required to achieve 50% receptor occupancy (ED₅₀ or EC₅₀).

-

A known 5-HT₁ₐ receptor antagonist, such as WAY-100635, can be used as a positive control in these studies.[3]

Visualizations

Caption: General experimental workflow for a preclinical ¹⁸F-FCWAY PET imaging study.

Caption: Workflow for a 5-HT₁ₐ receptor occupancy study using ¹⁸F-FCWAY.

Caption: ¹⁸F-FCWAY binding to the 5-HT₁ₐ receptor and competition with an unlabeled antagonist.

Important Considerations

-

Defluorination: ¹⁸F-FCWAY can undergo in vivo defluorination, leading to the uptake of free [¹⁸F]fluoride in bone. This can be particularly problematic in rodents. The use of a cytochrome P450 inhibitor, such as miconazole, can significantly reduce defluorination and improve the quality of brain imaging in rats.[2]

-

P-glycoprotein (P-gp) Substrate: ¹⁸F-FCWAY is a substrate for the P-gp efflux transporter at the blood-brain barrier. This can affect the brain uptake of the tracer and should be considered when interpreting data, especially in studies involving P-gp modulators.

-

Species Differences: The pharmacokinetics and metabolism of ¹⁸F-FCWAY can vary between species. Therefore, protocols may need to be adapted for different animal models.

-

Anesthesia: The choice of anesthetic can influence cerebral blood flow and tracer kinetics. It is important to use a consistent anesthetic regimen throughout a study.

References

Application Notes and Protocols for Quantifying 5-HT1A Receptor Density with ¹⁸F-FCWAY

Introduction

The serotonin 1A (5-HT1A) receptor, a G-protein coupled receptor, is a critical component of the serotonergic system. It is densely expressed in key brain regions such as the hippocampus, cortex, and raphe nuclei, where it functions as both a postsynaptic heteroreceptor and a presynaptic autoreceptor.[1] The 5-HT1A receptor plays a significant role in regulating mood, cognition, and memory, and its dysfunction has been implicated in various neuropsychiatric disorders, including depression, anxiety, and schizophrenia.[2] Consequently, the in vivo quantification of 5-HT1A receptor density is of paramount importance for understanding disease pathophysiology and for the development of novel therapeutic agents.

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the precise quantification of receptor density in the living human brain.[3] ¹⁸F-FCWAY (trans-4-¹⁸F-fluoro-N-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide) is a fluorinated analog of the potent and selective 5-HT1A receptor antagonist WAY-100635.[3] Its high affinity and selectivity make it a suitable radioligand for imaging and quantifying 5-HT1A receptors with PET.[3]

These application notes provide detailed protocols for using ¹⁸F-FCWAY to quantify 5-HT1A receptor density, intended for researchers, scientists, and drug development professionals.

5-HT1A Receptor Signaling Pathways

Activation of the 5-HT1A receptor initiates several intracellular signaling cascades. Classically, it couples to inhibitory G-proteins (Gi/o), which inhibit the adenylyl cyclase/protein kinase A (PKA) signaling pathway.[4][5] However, the receptor can also modulate other pathways, such as the MAPK/ERK and PI3K/Akt cascades, which are crucial for neuronal growth and survival.[4][6]

Quantitative Data Summary

The following tables summarize key quantitative parameters obtained from PET studies using ¹⁸F-FCWAY and its close structural analog, ¹⁸F-Mefway. These values provide a reference for expected outcomes in different brain regions.

Table 1: Total Distribution Volume (V T) of ¹⁸F-FCWAY in Human Brain Regions

This table presents the mean total distribution volume (V T), a measure proportional to the total number of receptors (free and bound), for ¹⁸F-FCWAY in various brain regions from a study in healthy human subjects.

| Brain Region | Mean V T (mL/cm³) |

| Hippocampus | 5.5 |

| Insula | 4.8 |

| Cingulate Gyrus | 4.5 |

| Amygdala | 4.2 |

| Striatum | 3.0 |

| Cerebellum | 2.8 |

| Data derived from a study where ¹⁸F-FCWAY uptake was measured at baseline.[7][8] |

Table 2: Binding Parameters for 5-HT1A Receptor Radioligands

This table includes key binding parameters for the closely related radiotracer ¹⁸F-Mefway, providing context for 5-HT1A receptor quantification. Bmax represents the receptor density, and BPND (non-displaceable binding potential) is a ratio of specifically bound radioligand to the non-displaceable fraction.

| Parameter | Brain Region | Value | Radioligand | Species |

| Bmax | Mesial Temporal Cortex | 42 ± 8 pmol/mL | ¹⁸F-Mefway | Rhesus Monkey |

| Dorsal Ant. Cingulate | 36 ± 8 pmol/mL | ¹⁸F-Mefway | Rhesus Monkey | |

| Superior Temporal Cortex | 24 ± 4 pmol/mL | ¹⁸F-Mefway | Rhesus Monkey | |

| Raphe Nuclei | 19 ± 4 pmol/mL | ¹⁸F-Mefway | Rhesus Monkey | |

| BPND | Mesial Temporal Lobe | ~2.4 | ¹⁸F-Mefway | Human |

| Insular Cortex | ~1.6 | ¹⁸F-Mefway | Human | |

| Anterior Cingulate Gyrus | ~1.2 | ¹⁸F-Mefway | Human | |

| Raphe Nuclei | ~0.8 | ¹⁸F-Mefway | Human | |

| Data derived from studies using ¹⁸F-Mefway.[9][10] |

Experimental Protocols

Quantifying 5-HT1A receptor density using ¹⁸F-FCWAY PET requires a rigorously controlled experimental workflow, from subject preparation to data analysis.

Subject Preparation

Proper subject preparation is crucial to minimize physiological variability.[11][12]

-

Fasting: Subjects should fast for a minimum of 4-6 hours prior to radiotracer injection to ensure stable physiological conditions.[12] Water intake is permitted and encouraged.

-

Environment: The subject should rest in a quiet, dimly lit, and temperature-controlled room (e.g., >22°C) for the entire uptake period to minimize stress and muscle activity.[11]

-

Activity: Conversation and physical activity should be kept to a minimum.[11]

-

Screening: A negative drug screen should be confirmed at the time of the examination.[7]

-

Informed Consent: The study protocol must be approved by the relevant Institutional Review Board (IRB), and all subjects must provide written informed consent.[7]

Radiotracer Administration and PET Image Acquisition

-

Injection: Administer ¹⁸F-FCWAY as an intravenous (IV) bolus injection. A typical injected activity is around 370 MBq (10 mCi), though this may vary.[7]

-

Dynamic Scanning: Begin dynamic PET data acquisition simultaneously with the injection. The scan should continue for an extended period, typically 120 minutes, to capture the full kinetic profile of the tracer.[7][10]

-

Framing: The scan data should be acquired in a series of time frames of increasing duration (e.g., starting with short 30-second frames and increasing to 5-minute frames).[7]

-

Attenuation Correction: A low-dose CT scan should be performed for attenuation correction of the PET emission data.[11]

Arterial Blood Sampling and Analysis

To accurately quantify receptor density, a metabolite-corrected arterial input function is required.

-

Sampling: Collect arterial blood samples continuously or at frequent, discrete time points throughout the scan.

-

Metabolite Analysis: Plasma from the blood samples must be analyzed (e.g., using HPLC) to separate the parent radioligand (¹⁸F-FCWAY) from its radiometabolites.[7] This is critical because some metabolites may cross the blood-brain barrier.

-

Input Function: The resulting time-course of the parent radioligand concentration in arterial plasma serves as the input function for kinetic modeling.

Data Processing and Kinetic Modeling

-

Image Reconstruction: PET data must be corrected for dead time, random coincidences, scatter, and CT-based attenuation.[11]

-

Image Co-registration: The dynamic PET images should be co-registered with a high-resolution anatomical MRI scan of the subject to allow for accurate delineation of brain regions of interest (ROIs).

-

Time-Activity Curves (TACs): Generate TACs for each ROI by plotting the radioactivity concentration in the region against time.

-

Kinetic Modeling: Apply a suitable compartmental model to the TACs and the arterial input function to estimate kinetic parameters. A two-tissue compartment model (2-CM) is often appropriate for receptor-binding studies.[13] For ¹⁸F-FCWAY, which has a brain-penetrant radiometabolite, a three-tissue compartmental model (two for the parent tracer, one for the metabolite) may be necessary for the most accurate quantification.[7][8]

-

Outcome Parameters: The primary outcome measure derived from this analysis is the total distribution volume (V T), which is calculated as V T = K1/k2(1 + k3/k4).[13] V T is proportional to the density of available receptors (Bavail) and inversely related to the ligand's dissociation constant (KD).

-

Reference Region Methods: If arterial blood sampling is not feasible, a reference region model using a brain area devoid of 5-HT1A receptors (like the cerebellum) can be used to estimate the non-displaceable binding potential (BPND).[9][10]

-

Considerations and Limitations

-

P-glycoprotein (P-gp) Substrate: ¹⁸F-FCWAY is a weak substrate for the P-gp efflux transporter at the blood-brain barrier.[7][8] This means that some of the radioligand that enters the brain is actively transported out, which can affect quantification.[7][8] This property may confound interpretations, as changes in P-gp function could be misinterpreted as changes in 5-HT1A receptor density.[7]

-

Metabolism and Defluorination: Early studies with ¹⁸F-FCWAY noted in vivo defluorination, leading to uptake of ¹⁸F-fluoride in bone, which could complicate the analysis of adjacent brain regions.[3][14] Later-generation tracers like ¹⁸F-Mefway were developed to be more resistant to this issue.[2][10]

-

Radiometabolites: ¹⁸F-FCWAY has brain-penetrant radiometabolites that must be accounted for in the kinetic model to avoid overestimation of receptor binding.[7]

References

- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 2. researchgate.net [researchgate.net]

- 3. Radiotracers for the Central Serotoninergic System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 7. 18F-FCWAY, a serotonin 1A receptor radioligand, is a substrate for efflux transport at the human blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Measurement of 5-HT1A receptor density and in-vivo binding parameters of [18F]mefway in the nonhuman primate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. First-in-Human Evaluation of 18F-Mefway, a PET Radioligand Specific to Serotonin-1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Summary of the UPICT Protocol for 18F-FDG PET/CT Imaging in Oncology Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quantitation of translocator protein binding in human brain with the novel radioligand [18F]-FEPPA and positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jnm.snmjournals.org [jnm.snmjournals.org]

¹⁸F-FCWAY for Assessing Blood-Brain Barrier P-glycoprotein Function

Application Notes and Protocols

Introduction: The Role of P-glycoprotein at the Blood-Brain Barrier

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS). A key component of this barrier is the ATP-binding cassette (ABC) transporter, P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1).[1][2] P-gp is an efflux pump that actively transports a wide variety of structurally diverse compounds out of the brain endothelial cells and back into the bloodstream.[1][2][3] This mechanism protects the brain from potentially neurotoxic substances but also presents a major obstacle for the delivery of therapeutic agents to the CNS.[4]

Alterations in P-gp function are implicated in various neurological disorders, including Alzheimer's disease and Parkinson's disease, and can contribute to drug resistance in conditions like epilepsy and depression.[5] Therefore, the ability to quantitatively measure P-gp function in vivo is crucial for understanding disease pathophysiology and for the development of CNS-active drugs. Positron Emission Tomography (PET) is a non-invasive imaging technique that, when used with a suitable radiolabeled tracer, can quantify the function of transporters like P-gp at the BBB.

¹⁸F-FCWAY: A PET Tracer for P-gp Function Assessment

(N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide), or ¹⁸F-FCWAY, is a PET radiotracer that serves as a substrate for P-gp. It is also a high-affinity antagonist for the serotonin 1A (5-HT₁ₐ) receptor. Its utility in assessing P-gp function stems from its characteristic as a "dual-signal" tracer. The principle of using ¹⁸F-FCWAY for this purpose involves comparing its brain uptake under baseline conditions versus its uptake after the administration of a P-gp inhibitor, such as tariquidar or cyclosporine A.

Under baseline conditions, the brain penetration of ¹⁸F-FCWAY is limited by P-gp-mediated efflux. When a P-gp inhibitor is administered, the efflux is blocked, leading to a significant increase in the brain concentration of the tracer. The magnitude of this increase serves as a direct measure of P-gp function at the BBB. Tracers that are weaker P-gp substrates are often preferred as they exhibit higher baseline brain uptake, making them better suited to measure both increases and decreases in P-gp function.[5]

Quantitative Data from ¹⁸F-FCWAY PET Studies

The following table summarizes representative quantitative data from rodent studies using a ¹⁸F-labeled P-gp substrate tracer to assess the dose-dependent effects of the P-gp inhibitor tariquidar. The data illustrates how key pharmacokinetic parameters, the influx constant (K₁) and the volume of distribution (Vₜ), change with increasing doses of the inhibitor, reflecting decreased P-gp function.

| Tariquidar Dose (mg/kg) | Brain Influx Constant (K₁) (mL/cm³/min) | Volume of Distribution (Vₜ) (mL/cm³) | Species | P-gp Substrate Tracer |

| Control (0) | 0.038 ± 0.006 | 0.59 ± 0.07 | Rat | [¹⁸F]MC225 |

| 0.75 | 0.043 ± 0.007 | 0.61 ± 0.05 | Rat | [¹⁸F]MC225 |

| 1.5 | 0.052 ± 0.005 | 0.69 ± 0.07 | Rat | [¹⁸F]MC225 |

| 3.0 | 0.063 ± 0.008 | 0.82 ± 0.12 | Rat | [¹⁸F]MC225 |

| 6.0 | 0.076 ± 0.006 | 1.05 ± 0.14 | Rat | [¹⁸F]MC225 |

| 12.0 | 0.082 ± 0.004 | 1.20 ± 0.12 | Rat | [¹⁸F]MC225 |

Data adapted from a study investigating the dose-response of P-gp inhibition using the P-gp substrate tracer [¹⁸F]MC225 in rats.[6] This tracer and ¹⁸F-FCWAY share the characteristic of being P-gp substrates used to measure transporter function.

Diagrams of Mechanism and Workflow

Mechanism of ¹⁸F-FCWAY at the Blood-Brain Barrier

Caption: Mechanism of ¹⁸F-FCWAY transport at the BBB and the effect of P-gp inhibition.

Experimental Workflow for a ¹⁸F-FCWAY PET Study

Caption: Standard experimental workflow for assessing BBB P-gp function using ¹⁸F-FCWAY PET.

Detailed Experimental Protocols

This section provides a generalized protocol for conducting a preclinical ¹⁸F-FCWAY PET study to assess BBB P-gp function. Protocols for human studies require approval from relevant ethics committees and regulatory bodies and will follow similar principles.

Radiotracer Synthesis

The synthesis of ¹⁸F-FCWAY is a multi-step process typically performed in an automated synthesis module. It involves the nucleophilic substitution of a suitable precursor with [¹⁸F]fluoride. The final product must pass quality control tests, including checks for radiochemical purity, chemical purity, specific activity, and sterility before it can be administered.

Animal Subject Preparation

-

Animal Model: Wistar rats or non-human primates are commonly used.[6]

-

Housing: Animals should be housed in a controlled environment with a standard light/dark cycle and access to food and water ad libitum.

-

Fasting: Subjects should be fasted for 12-14 hours prior to the scan to reduce metabolic variability.[7]

-

Catheterization: On the day of the study, place catheters in the lateral tail veins for radiotracer/drug injection and in an artery (e.g., femoral artery) for blood sampling.

-